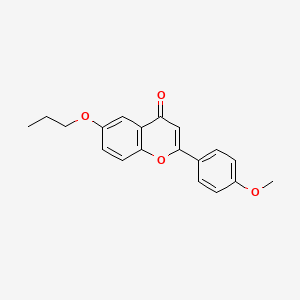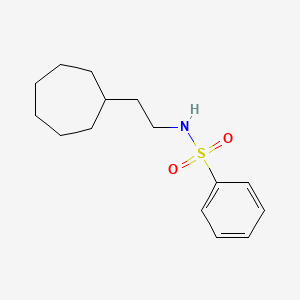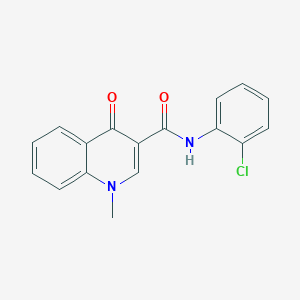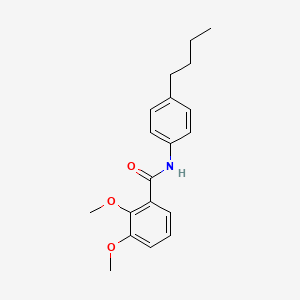
2-(4-methoxyphenyl)-6-propoxy-4H-chromen-4-one
Vue d'ensemble
Description
2-(4-methoxyphenyl)-6-propoxy-4H-chromen-4-one, also known as PAP-1, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. PAP-1 is a flavonoid that belongs to the family of chromones, and its chemical structure is shown below:
Mécanisme D'action
2-(4-methoxyphenyl)-6-propoxy-4H-chromen-4-one has been shown to exert its effects through various mechanisms. It has been reported to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 2-(4-methoxyphenyl)-6-propoxy-4H-chromen-4-one also activates the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress. Additionally, 2-(4-methoxyphenyl)-6-propoxy-4H-chromen-4-one has been shown to modulate the activity of various enzymes, including COX-2, iNOS, and MMP-9.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-6-propoxy-4H-chromen-4-one has been shown to exert a wide range of biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. 2-(4-methoxyphenyl)-6-propoxy-4H-chromen-4-one has also been shown to reduce the expression of various inflammatory mediators, including COX-2, iNOS, and MMP-9. In addition, 2-(4-methoxyphenyl)-6-propoxy-4H-chromen-4-one has been shown to reduce oxidative stress and improve mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(4-methoxyphenyl)-6-propoxy-4H-chromen-4-one is its high purity and stability, which makes it suitable for use in various lab experiments. 2-(4-methoxyphenyl)-6-propoxy-4H-chromen-4-one is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of 2-(4-methoxyphenyl)-6-propoxy-4H-chromen-4-one is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(4-methoxyphenyl)-6-propoxy-4H-chromen-4-one. One area of interest is its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and autoimmune disorders. Another area of interest is its mechanisms of action, which are still not fully understood. Further research is also needed to optimize the synthesis of 2-(4-methoxyphenyl)-6-propoxy-4H-chromen-4-one and develop more efficient methods for its delivery. Finally, there is a need for more studies on the safety and toxicity of 2-(4-methoxyphenyl)-6-propoxy-4H-chromen-4-one, particularly in vivo.
Applications De Recherche Scientifique
2-(4-methoxyphenyl)-6-propoxy-4H-chromen-4-one has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. 2-(4-methoxyphenyl)-6-propoxy-4H-chromen-4-one has also been investigated for its role in modulating the immune response and reducing oxidative stress.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-6-propoxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-3-10-22-15-8-9-18-16(11-15)17(20)12-19(23-18)13-4-6-14(21-2)7-5-13/h4-9,11-12H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUWAWGCCMDKGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-N-(2-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B4771186.png)
![N-butyl-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B4771194.png)

![3-ethyl-5-{4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4771208.png)
![N-isopropyl-2-{[(4-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B4771214.png)
![2-{[5-benzyl-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4771221.png)

![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4771234.png)

![ethyl 5-methyl-4-[(tetrahydro-2-furanylmethyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4771268.png)
![2-{4-[(3-chlorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4771273.png)


![1-(4-fluorophenyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4771289.png)